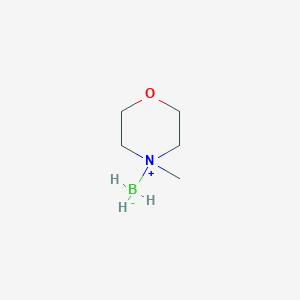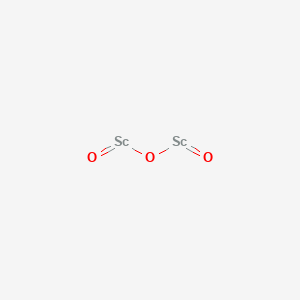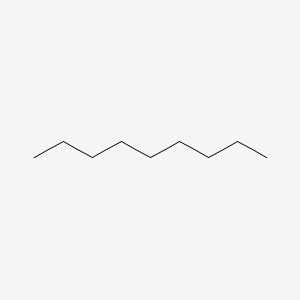
CID 101928008
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 101928008 is an organolithium compound with the chemical formula C5H5Li. It is a colorless solid, although samples often appear pink due to traces of oxidized impurities. This compound is widely used in organic synthesis, particularly in the preparation of metallocenes and other cyclopentadienyl derivatives .
Vorbereitungsmethoden
CID 101928008 can be synthesized through several methods:
Deprotonation of Cyclopentadiene: This method involves the deprotonation of cyclopentadiene using a strong base such as butyllithium.
Reduction of Cyclopentadiene with Lithium Metal: This method involves the reduction of cyclopentadiene with lithium metal, resulting in the formation of this compound.
Nucleophilic Carbolithiation: This method involves the nucleophilic addition of lithium to the exocyclic double bond of a fulvene or its enolisation.
Analyse Chemischer Reaktionen
CID 101928008 undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form cyclopentadienyl radicals.
Reduction: It can be reduced to form lithium hydride and cyclopentadiene.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Common reagents used in these reactions include butyllithium, THF, and various electrophiles. Major products formed from these reactions include metallocenes and other cyclopentadienyl derivatives .
Wissenschaftliche Forschungsanwendungen
CID 101928008 has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of metallocenes and other organometallic compounds.
Biology: It is used in the study of biological systems that involve metal ions.
Medicine: It is used in the development of pharmaceuticals that involve metal coordination complexes.
Industry: It is used in the production of catalysts and other industrial chemicals.
Wirkmechanismus
The mechanism of action of CID 101928008 involves the coordination of the lithium ion with the cyclopentadienyl ring. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of metallocene complexes and other organometallic compounds .
Vergleich Mit ähnlichen Verbindungen
CID 101928008 can be compared with other similar compounds such as:
Sodium Cyclopentadienide: Similar in structure but uses sodium instead of lithium.
Potassium Cyclopentadienide: Similar in structure but uses potassium instead of lithium.
Lithium Pentamethylcyclopentadienide: Similar in structure but has additional methyl groups on the cyclopentadienyl ring.
The uniqueness of this compound lies in its specific reactivity and stability, which makes it particularly useful in the synthesis of metallocenes and other organometallic compounds .
Eigenschaften
InChI |
InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVTAXHEPEOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C1=C[CH]C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16733-97-4 |
Source


|
| Record name | 2,4-Cyclopentadien-1-yllithium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16733-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














